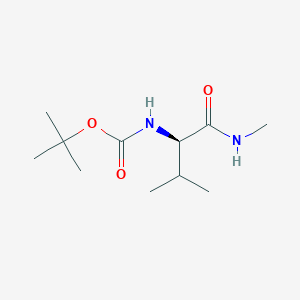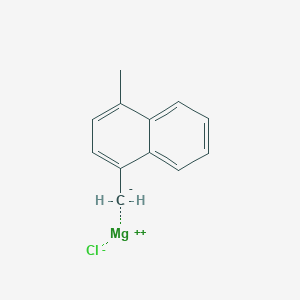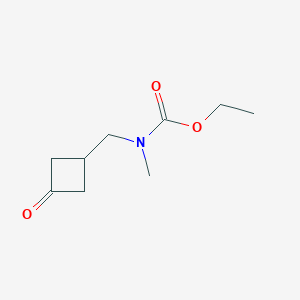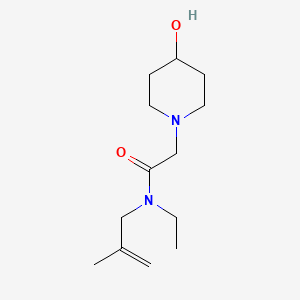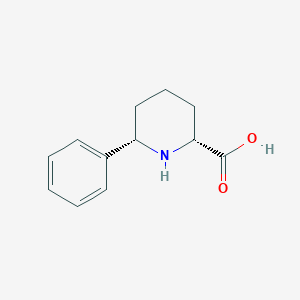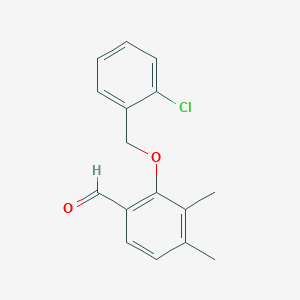
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group attached to an oxygen atom, which is further connected to a dimethylbenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: 2-((2-Aminobenzyl)oxy)-3,4-dimethylbenzaldehyde or 2-((2-Thiobenzyl)oxy)-3,4-dimethylbenzaldehyde.
科学的研究の応用
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
類似化合物との比較
Similar Compounds
2-((2-Chlorobenzyl)oxy)benzaldehyde: Lacks the dimethyl groups on the benzaldehyde moiety.
2-((2-Bromobenzyl)oxy)-3,4-dimethylbenzaldehyde: Contains a bromine atom instead of chlorine.
2-((2-Chlorobenzyl)oxy)-4-methylbenzaldehyde: Has only one methyl group on the benzaldehyde moiety.
Uniqueness
2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the presence of both the chlorobenzyl and dimethylbenzaldehyde groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C16H15ClO2 |
|---|---|
分子量 |
274.74 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15ClO2/c1-11-7-8-13(9-18)16(12(11)2)19-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3 |
InChIキー |
QEIZRARZTZIVFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)


![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)

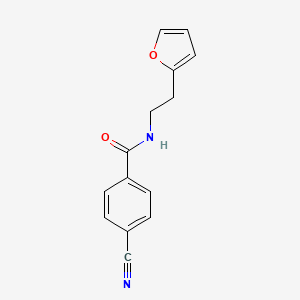

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
